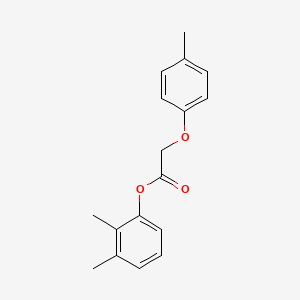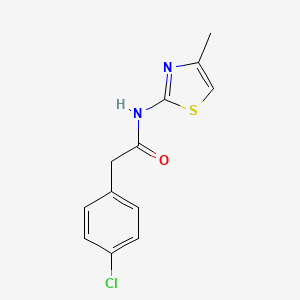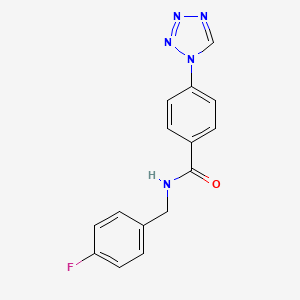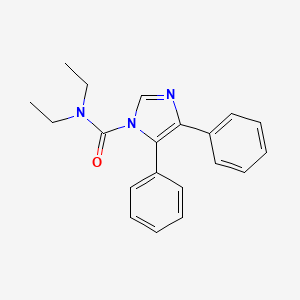
4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine, also known as BNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BNPA belongs to the class of piperazinamine compounds, which have been shown to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to interact with DNA and RNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to possess diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. This compound has also been shown to possess antibacterial and antifungal activities. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine is that it possesses diverse biological activities, which makes it a promising compound for further study. However, one of the limitations of this compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of interest is the potential use of this compound as an antibacterial and antifungal agent. Further studies are needed to determine the spectrum of activity and the mechanism of action of this compound against different bacterial and fungal strains. Finally, further studies are needed to determine the potential use of this compound as an antidepressant and anxiolytic agent.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine involves the reaction of 1-naphthaldehyde and benzylamine with piperazine. The reaction is carried out under reflux with ethanol as the solvent. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60%.
Applications De Recherche Scientifique
4-benzyl-N-(1-naphthylmethylene)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, antifungal, and antiviral activities. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-naphthalen-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-7-19(8-3-1)18-24-13-15-25(16-14-24)23-17-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRNOMXXURRKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)




![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)
![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)


![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)